4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is a complex organometallic compound that features a unique combination of cyclohexadiene, cyclopentadiene, oxazole, and iron
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron typically involves the following steps:
Formation of Cyclohexa-1,5-dien-1-yl and Cyclopenta-2,4-dien-1-yl Units: These units can be synthesized through Diels-Alder reactions, which involve the cycloaddition of dienes and dienophiles under controlled temperature conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Complexation with Iron: The final step involves the coordination of the synthesized ligands with iron, typically using iron salts and appropriate reducing agents under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron has several scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron involves the coordination of the iron center with the ligands, facilitating various chemical transformations. The iron center acts as a catalytic site, enabling electron transfer and bond formation/breaking processes . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,4-diene: A related compound with similar structural features but different reactivity and applications.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Another similar compound used in Diels-Alder reactions and studied for its dynamic processes.
Uniqueness
4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is unique due to its combination of cyclohexadiene, cyclopentadiene, oxazole, and iron, which imparts distinct reactivity and catalytic properties. This uniqueness makes it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C19H17FeNO-6 |
---|---|
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
4-cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron |
InChI |
InChI=1S/C14H12NO.C5H5.Fe/c1-2-6-11(7-3-1)13-10-16-14(15-13)12-8-4-5-9-12;1-2-4-5-3-1;/h2,4-10H,1,3H2;1-5H;/q-1;-5; |
InChI-Schlüssel |
YCHJAASOCIRISY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C=C1)C2=COC(=N2)[C-]3C=CC=C3.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.